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Desmethylraclopride triflate

Cat. No.: B1165290
M. Wt: 483.29
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance as a Precursor in Radiopharmaceutical Synthesis

The principal significance of desmethylraclopride (B55812) triflate lies in its role as the immediate precursor for the carbon-11 (B1219553) labeling of raclopride (B1662589). [¹¹C]raclopride is a highly selective dopamine (B1211576) D2/D3 receptor antagonist used extensively in PET imaging to study the dopamine system in both healthy individuals and in various neuropsychiatric and neurological disorders such as Parkinson's disease and schizophrenia. snmjournals.orgsnmjournals.orgnih.gov The process involves the O-methylation of the hydroxyl group of desmethylraclopride with a carbon-11 labeled methylating agent, most commonly [¹¹C]methyl triflate. researchgate.netmdpi.comresearchgate.net

The use of the triflate salt of desmethylraclopride is advantageous in these radiosyntheses. The triflate anion is a good leaving group, which can facilitate the reaction. Some studies have highlighted the use of desmethylraclopride triflate to potentially avoid the formation of unwanted by-products that can occur with other salt forms, such as the hydrobromide salt. researchgate.netiaea.org The efficiency of the radiolabeling reaction is paramount due to the short half-life of carbon-11 (approximately 20.4 minutes), necessitating rapid and high-yield synthetic methods. mdpi.com Various automated synthesis modules and methods, such as the loop method, have been developed to streamline the production of [¹¹C]raclopride from its desmethyl precursor, ensuring high radiochemical purity and specific activity for clinical and research applications. researchgate.netnih.govnih.gov

The following table summarizes different synthesis methods for [¹¹C]raclopride using a desmethylraclopride precursor, highlighting the radiochemical yields achieved.

Synthesis MethodMethylating AgentPrecursor FormRadiochemical Yield (Decay-Corrected)Reference
Improved Synthesis[¹¹C]methyl triflateDesmethyl-raclopride20–34% researchgate.net
Alternative Synthesis[¹¹C]methyl iodideDesmethyl derivative11–14% nih.gov
Loop Method[¹¹C]methyl triflateThis compound>40% researchgate.net
Fully Automated Synthesis[¹¹C]methyl iodide(S)-O-desmethylraclopride51.3 ± 11.2% nih.gov
Non-Hydrobromide Precursor Method[¹¹C]MeIDesmethyl Raclopride40% snmjournals.org

Historical Development and Initial Academic Insights into its Precursor Role

Initial methods often employed [¹¹C]methyl iodide as the labeling agent. nih.gov However, the quest for greater reactivity and efficiency led to the adoption of [¹¹C]methyl triflate, which is a more powerful methylating agent. researchgate.net This shift highlighted the importance of the precursor's form, with studies exploring different salts, including the triflate and hydrobromide, as well as the free base form. researchgate.netresearchgate.net The use of this compound was specifically investigated to enhance the radiolabeling process. researchgate.netiaea.org The evolution of automated synthesis platforms, such as the TRACERlab and Synthra GPextent systems, further solidified the role of this compound as a key component in the reliable and reproducible production of [¹¹C]raclopride for widespread use in PET imaging. snmjournals.orgresearchgate.net

Structural Relationship to Key Dopaminergic Ligands

This compound is structurally very similar to raclopride, the active dopaminergic ligand. The only difference between the two molecules, aside from the triflate salt form, is the presence of a hydroxyl group on the aromatic ring of desmethylraclopride, which is replaced by a methoxy (B1213986) group in raclopride. This hydroxyl group is the site of the O-[¹¹C]methylation reaction that produces [¹¹C]raclopride. researchgate.netunm.edu

Raclopride itself is a substituted benzamide (B126), a class of compounds known for their affinity for dopamine D2 receptors. nih.gov The structural features of raclopride, including the 3,5-dichloro substitution and the specific stereochemistry of the pyrrolidine (B122466) ring, are crucial for its high affinity and selectivity for D2 receptors. snmjournals.org Desmethylraclopride, as the immediate precursor, shares this core structure, which also imparts it with some affinity for D2 receptors. mdpi.com This structural relationship underscores the importance of purifying the final [¹¹C]raclopride product to remove any unreacted precursor, ensuring that the PET signal accurately reflects the binding of the intended radioligand. mdpi.com

Properties

Molecular Formula

C14H18Cl2N2O3 x CHF3O3S

Molecular Weight

483.29

Purity

>98%

Synonyms

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dihydroxybenzamide trifluoromethanesulfonate

Origin of Product

United States

Synthesis of Desmethylraclopride Triflate

Established Synthetic Routes to Desmethylraclopride (B55812) Precursors

The creation of the Desmethylraclopride molecule, the parent compound to the triflate salt, is achieved through several established synthetic pathways. These routes are designed to build the complex structure from more readily available starting materials.

The general sequence involves the coupling of the benzoic acid derivative with the pyrrolidine (B122466) intermediate to form an amide bond. Subsequent chemical modifications are then performed to arrive at the final Desmethylraclopride structure. The use of these specific building blocks is crucial for establishing the correct chemical framework and stereochemistry of the final product. mdpi.com

Desmethylraclopride can exist in several forms, including as a free base, a hydrobromide (HBr) salt, and a triflate (trifluoromethanesulfonate or HOTf) salt. researchgate.netmdpi.com The free base is the neutral form of the molecule. The salt forms are created by reacting the free base with the corresponding acid (hydrobromic acid for the hydrobromide salt and trifluoromethanesulfonic acid for the triflate salt).

The choice of form is often dictated by the requirements of the subsequent reaction steps, particularly for radiolabeling. The hydrobromide and triflate salts are commonly used as precursors in the synthesis of [¹¹C]raclopride. researchgate.net These salt forms can offer advantages in terms of stability, solubility, and handling properties compared to the free base. For instance, different precursor salts may exhibit different solubilities in the solvents used for radiomethylation, which can impact reaction efficiency. nih.gov

The triflate (CF₃SO₃⁻) group is one of the most effective leaving groups in organic chemistry due to the high stability of the triflate anion. This property is exploited in the synthesis of radiolabeled compounds like [¹¹C]raclopride from its desmethyl precursor.

In this context, the labeling agent is typically [¹¹C]methyl triflate ([¹¹C]MeOTf). researchgate.netnih.gov The Desmethylraclopride precursor (often as a salt to improve reactivity) acts as a nucleophile, attacking the radioactive [¹¹C]methyl group of [¹¹C]methyl triflate. The triflate moiety on the methylating agent then departs as a stable anion, facilitating a rapid and efficient transfer of the [¹¹C]methyl group to the precursor. koreascience.kr This reaction, an O-methylation, converts the phenolic hydroxyl group of Desmethylraclopride into a methoxy (B1213986) group, yielding [¹¹C]raclopride. sigmaaldrich.com The high reactivity of [¹¹C]methyl triflate, conferred by the excellent leaving group ability of the triflate moiety, is essential for achieving high radiochemical yields in the short timeframe available due to the rapid decay of the Carbon-11 (B1219553) isotope. nih.gov

Precursor Purity and Stereochemical Considerations in Synthesis

The quality of the Desmethylraclopride triflate precursor is paramount for its intended use. Both chemical purity and stereochemical integrity must be rigorously controlled.

High chemical purity is essential because impurities can interfere with the radiolabeling reaction, leading to lower yields and the formation of undesirable radioactive byproducts. Furthermore, since the precursor molecule often has a biological affinity similar to the final radiolabeled product, any residual precursor in the final preparation can compete for binding to the target receptors, effectively lowering the specific activity and compromising the quality of the resulting imaging data. mdpi.com Purification of the precursor is typically achieved using methods such as semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Stereochemistry is a critical aspect of the synthesis. The biological activity of Raclopride (B1662589) is specific to its (S)-enantiomer. researchgate.netresearchgate.net Therefore, the synthesis of the precursor must be stereoselective to produce only this desired isomer. This is typically achieved by using a chiral starting material, such as (S)-(-)-2-aminoethyl-1-ethylpyrrolidine. researchgate.netresearchgate.net By incorporating the required stereocenter at an early stage of the synthesis, the correct absolute stereochemistry is carried through to the final Desmethylraclopride product, obviating the need for a later-stage chiral separation which can be inefficient and costly. nih.gov

Optimization of Chemical Yields in Precursor Production

Maximizing the chemical yield in the production of the Desmethylraclopride precursor is a key focus of synthetic chemistry to ensure an efficient and cost-effective process. Optimization strategies involve the refinement of various reaction parameters.

Table 2: Comparison of Solvents in Base-Free [¹¹C]Raclopride Synthesis via Loop Method

Solvent Radiochemical Yield (EOS, non-decay corrected)
Cyclohexanone (c-HXO) 7.3% snmjournals.org
Acetonitrile (MeCN) 5.8% snmjournals.org
2-Butanone (MEK) 2.8% snmjournals.org

EOS: End of Synthesis

This data illustrates how reaction conditions for the use of the precursor are optimized, highlighting the importance of a high-quality and reactive starting material produced in the best possible yield. snmjournals.org

Radiochemistry and Radiolabeling Methodologies Involving Desmethylraclopride Triflate

Carbon-11 (B1219553) Methylation Chemistry

The introduction of a carbon-11 methyl group ([¹¹C]CH₃) onto the desmethylraclopride (B55812) molecule is the fundamental step in the radiosynthesis of [¹¹C]raclopride. This process, known as O-methylation, targets the phenolic hydroxyl group of the precursor. The reactivity of the methylating agent and the optimization of reaction conditions are paramount to achieving high radiochemical yields and specific activity, which are critical for successful PET imaging studies.

The choice of the carbon-11 methylating agent is a critical factor that influences the efficiency and outcome of the radiosynthesis. Historically, [¹¹C]methyl iodide was commonly used, but [¹¹C]methyl triflate has emerged as a more reactive and often preferred alternative.

[¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a highly reactive methylating agent that has proven to be superior for the O-methylation of desmethylraclopride. researchgate.netresearchgate.net Its enhanced reactivity allows for faster reaction times and often results in higher radiochemical yields compared to other methylating agents. researchgate.netsemanticscholar.orgresearchgate.net The synthesis of [¹¹C]raclopride using desmethylraclopride triflate and [¹¹C]methyl triflate has been optimized to produce the final product with high purity and specific activity. researchgate.netsemanticscholar.org This method has been successfully automated, which is a significant advantage for routine clinical production. nih.gov

The general procedure involves the reaction of [¹¹C]methyl triflate with the desmethylraclopride precursor in the presence of a base. nii.ac.jp The triflate salt of desmethylraclopride is often used in these syntheses. The reaction can be carried out in various solvents, with acetone (B3395972) and ethanol (B145695) being common choices. nii.ac.jpnih.gov The use of a loop method, where the precursor solution is held in a polytetrafluoroethylene (PTFE) tube, has been shown to be a simple and efficient way to conduct the reaction, yielding [¹¹C]raclopride in over 40% radiochemical yield (decay-corrected, based on [¹¹C]methyl triflate). nih.govresearchgate.net

Radiosynthesis of [¹¹C]Raclopride using [¹¹C]Methyl Triflate
PrecursorSolventRadiochemical Yield (Decay Corrected)Total Synthesis TimeReference
Desmethyl-racloprideNot Specified55–65% (based on [¹¹C]methyl triflate)35 min semanticscholar.org
This compoundNot Specified>40% (based on [¹¹C]methyl triflate)Not Specified nih.gov
Desmethyl-raclopride TBA salt (1 mg)Ethanol (100 µL)3.7% (based on [¹¹C]CO₂)~30 min nih.gov
Desmethyl-racloprideNot Specified20–34% (based on [¹¹C]methyl bromide)~30 min researchgate.net

While [¹¹C]methyl iodide ([¹¹C]CH₃I) has been traditionally used for the synthesis of [¹¹C]raclopride, [¹¹C]methyl triflate offers several advantages. sakura.ne.jp [¹¹C]Methyl triflate is a more powerful methylating agent, estimated to be about 10⁴ times more reactive than [¹¹C]methyl iodide. researchgate.net This increased reactivity often leads to shorter reaction times and allows for labeling under milder conditions. semanticscholar.orgresearchgate.net

The standard method using [¹¹C]methyl iodide often requires a larger amount of the desmethyl precursor (2.3–2.5 mg) in dimethyl sulfoxide (B87167) (DMSO). sakura.ne.jp In contrast, syntheses with [¹¹C]methyl triflate can be performed with significantly less precursor, which is economically advantageous and can lead to higher specific activity of the final product. semanticscholar.org Furthermore, the use of [¹¹C]methyl triflate can circumvent the need for DMSO, a solvent that can complicate the automation of the synthesis. semanticscholar.org

However, the O-methylation of desmethylraclopride with [¹¹C]methyl iodide in a dimethylformamide (DMF) solution containing sodium hydride (NaH) as a base has been presented as a reliable alternative for routine production. sakura.ne.jp This method allows for the use of a smaller amount of precursor (0.3-0.5 mg) and achieves a decay-corrected radiochemical yield of 11-14% based on [¹¹C]methyl iodide. sakura.ne.jp

Comparison of [¹¹C]Methylating Agents for [¹¹C]Raclopride Synthesis
Methylating AgentPrecursor AmountSolventRadiochemical Yield (Decay Corrected)Key AdvantagesReference
[¹¹C]Methyl TriflateLess precursor requiredAcetone, Ethanol>40-65%Higher reactivity, shorter reaction time, avoids DMSO semanticscholar.orgnih.gov
[¹¹C]Methyl Iodide0.3-0.5 mgDMF with NaH11-14%Reliable alternative for routine production sakura.ne.jp
[¹¹C]Methyl Iodide (Standard Method)2.3-2.5 mgDMSO with NaOH~40%Established method sakura.ne.jp

The efficiency of the radiolabeling of this compound is highly dependent on the reaction conditions, including the choice of solvent, the amount of base used, the reaction temperature, and the reaction time.

The presence of a base is crucial for the deprotonation of the phenolic hydroxyl group of desmethylraclopride, forming the more nucleophilic phenoxide ion that readily reacts with the methylating agent. The amount of base used, or the base equivalents, can significantly impact the radiochemical yield.

One study found that for the synthesis of [¹¹C]raclopride using [¹¹C]methyl triflate, an alkali equivalent of 0.30-1.25 eq was optimal. abertay.ac.uk This range of base equivalents, in combination with other optimized parameters, resulted in a radiochemical yield of (64.82 ± 4.74)%. abertay.ac.uk The use of sodium hydroxide (B78521) (NaOH) is common in these reactions. nii.ac.jp

Given the short half-life of carbon-11 (approximately 20.4 minutes), rapid reaction times are essential to maximize the amount of radioactive product available for injection. The reaction temperature plays a key role in accelerating the reaction rate.

The O-methylation of desmethylraclopride with [¹¹C]methyl triflate can often be performed at room temperature (25 °C), which simplifies the synthesis setup. nii.ac.jpabertay.ac.uk One optimized procedure reported a reaction at room temperature, achieving a high radiochemical yield within a total synthesis time of 23 minutes from the initial production of [¹¹C]CO₂. abertay.ac.uk In some microreactor-based syntheses, the reaction time can be as short as 10 to 300 seconds. jst.go.jp

The combination of a highly reactive methylating agent like [¹¹C]methyl triflate and optimized reaction conditions, including temperature and time, allows for the rapid and efficient production of [¹¹C]raclopride, making it a reliable radiotracer for PET imaging. researchgate.netsemanticscholar.org

Reaction Conditions and Solvent Systems for Efficient Radiolabeling

Radiochemical Yield and Specific Activity Optimization

The optimization of radiochemical yield (RCY) and specific activity (SA) in the synthesis of [¹¹C]raclopride from its precursor, this compound, is a critical area of research aimed at improving the efficiency and quality of the final radiotracer for positron emission tomography (PET). Investigations have focused on various parameters, including the choice of the radiolabeling agent, the reaction method, precursor concentration, solvents, and bases.

Detailed Research Findings

Research has demonstrated that the choice of the ¹¹C-methylating agent significantly impacts the synthesis. [¹¹C]methyl triflate ([¹¹C]MeOTf) has been shown to be a more reactive and superior methylating agent compared to [¹¹C]methyl iodide ([¹¹C]CH₃I), often resulting in higher radiochemical yields. semanticscholar.orgresearchgate.net For instance, using [¹¹C]methyl triflate with the desmethylraclopride precursor has achieved average decay-corrected radiochemical yields of 55–65%. semanticscholar.org This method also allows for the use of less precursor and avoids dimethyl sulfoxide (DMSO) as a solvent. semanticscholar.org

The methodology for introducing the radiolabeling agent to the precursor is another key factor. Traditional bubbling methods are being replaced by more efficient techniques like the "loop method" or "captive solvent method". nih.govnih.gov The loop method, where the precursor solution is held in a simple PTFE tube or an HPLC loop, has proven to be a simplified and effective alternative to bubbling, providing comparable or higher radiochemical yields with less precursor. nih.govnih.gov Using a simple loop method, [¹¹C]raclopride can be prepared in over 40% decay-corrected radiochemical yield based on [¹¹C]methyl triflate. nih.gov In contrast, an on-column method using a C18 cartridge showed excellent trapping of [¹¹C]methyl triflate but resulted in lower radiochemical yields. nih.gov

The concentration and form of the precursor, desmethylraclopride, are also pivotal. Standard methods historically required large amounts of the precursor (2.3–2.5 mg), which could lead to significant precursor contamination in the final product. sakura.ne.jp Optimized methods now use much smaller quantities, in the range of 0.3-0.5 mg, which simplifies purification. sakura.ne.jp The salt form of the precursor also matters; while the triflate salt is common, some studies suggest that the free amine form of desmethylraclopride may be the best choice to avoid by-products and achieve higher specific activity. researchgate.net The use of a tetrabutylammonium (B224687) (TBA) salt of the precursor in ethanol has been shown to improve solubility and increase radiochemical yield compared to reactions in methyl ethyl ketone (MEK). nih.gov

Solvents and bases play a crucial role in the reaction environment. While DMSO was used in earlier methods, solvents like dimethylformamide (DMF), acetone, and ethanol are now commonly employed. nih.govsakura.ne.jpnii.ac.jp One study found that using a small amount of desmethylraclopride (0.3-0.5 mg) with sodium hydride (NaH) as a base in DMF resulted in a decay-corrected radiochemical yield of 11-14% and a specific activity of 48 TBq/mmol. sakura.ne.jp Another approach utilized sodium hydroxide (NaOH) in acetone within a microreactor setup. nii.ac.jp

Fully automated systems combining commercial synthesizers have been developed to produce [¹¹C]raclopride with high reproducibility. nih.gov One such system, using the captive solvent method with (S)-O-desmethylraclopride and [¹¹C]methyl iodide, achieved good radiochemical yields (51.3 ± 11.2%) and high specific activities (109 ± 20 GBq/µmol) in a fully automated process. nih.govresearchgate.net The optimization of production on a Synthra GPextent system resulted in a 4±2% non-decay-corrected yield within 25 minutes, with specific activities of 135±41 MBq/nmol. researchgate.netsemanticscholar.org

Achieving ultrahigh specific activity is crucial for certain receptor studies, as a large molar mass of the injected tracer can lead to pharmacological effects and reduce the binding potential. nih.govfrontiersin.org Specialized synthesis methods have successfully produced [¹¹C]raclopride with ultrahigh specific activity, reaching levels as high as 4880 ± 2360 GBq/µmol. nih.gov

The following tables summarize findings from various studies on the optimization of [¹¹C]raclopride synthesis.

Table 1: Comparison of Radiolabeling Methods for [¹¹C]Raclopride Synthesis

MethodRadiolabeling AgentPrecursor AmountSolvent/BaseRadiochemical Yield (RCY)Specific Activity (SA)Reference
Loop Method[¹¹C]Methyl Triflate1 mg (TBA Salt)Ethanol3.7% (based on [¹¹C]CO₂)20831 Ci/mmol nih.gov
Loop Method[¹¹C]Methyl TriflateNot SpecifiedNot Specified>40% (decay-corrected)Not Specified nih.gov
Captive Solvent Method[¹¹C]Methyl IodideNot SpecifiedNot Specified51.3 ± 11.2% (decay-corrected)109 ± 20 GBq/µmol nih.gov
Standard O-Methylation[¹¹C]Methyl Iodide0.3-0.5 mgDMF / NaH11-14% (decay-corrected)48 TBq/mmol sakura.ne.jp
Optimized Vessel Reaction (Synthra GPextent)Not SpecifiedNot SpecifiedNot Specified4 ± 2% (non-decay-corrected)135 ± 41 MBq/nmol semanticscholar.org
Microreactor[¹¹C]Methyl Triflate1 mgAcetone / NaOHNot Optimized/ReportedNot Specified nii.ac.jp

Table 2: Influence of Solvent on Radiochemical Yield

SolventPrecursor FormMethodRadiochemical Yield (RCY)Reference
EthanolTBA SaltLoop Method3.7% (based on [¹¹C]CO₂) nih.gov
Methyl Ethyl Ketone (MEK)TBA SaltLoop Method2.2% (based on [¹¹C]CO₂) nih.gov
Dimethylformamide (DMF)Free Amine/SaltStandard O-Methylation11-14% (decay-corrected) sakura.ne.jp

Advanced Methodological Applications in Radiosynthesis

Automated Synthesis Systems for Radiolabeling

The demand for ¹¹C-labeled radiotracers in routine clinical and research settings has driven the development of fully automated synthesis modules. These systems offer significant advantages in terms of radiation safety, reproducibility, and process efficiency. Commercial synthesizers, such as the GE TRACERlab FX series and the Synthra GPextent system, are frequently employed for the production of [¹¹C]raclopride. nih.govumich.edunih.gov

A typical automated process commences with the cyclotron production of [¹¹C]carbon dioxide, which is then converted in the synthesis module to a reactive methylating agent, either [¹¹C]methyl iodide or the more reactive [¹¹C]methyl triflate. nih.govnih.gov This agent is then introduced to a solution containing the Desmethylraclopride (B55812) precursor. The O-methylation reaction is precisely controlled with respect to temperature and time within the automated system. For instance, a common method involves bubbling [¹¹C]CH₃I into a reactor vessel containing the precursor in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. iaea.org Following the reaction, the system automatically proceeds to the purification and formulation stages.

The integration of multiple commercial synthesizers has also been explored to streamline the workflow. For example, a TRACERlab FXC Pro can be used for the production of the methylating agent, while an AutoLoop system can perform the methylation reaction, followed by formulation with a ReFORM-plus system. nih.gov This high degree of automation allows for the synthesis of [¹¹C]raclopride with good radiochemical yields and high specific activities in a robust and reproducible manner, minimizing manual intervention and radiation exposure. nih.gov

SystemPrecursorMethylating AgentKey Features
GE TRACERlab FXC-Pro Desmethylraclopride TBA salt[¹¹C]MeOTfFully automated, adaptable for loop chemistry, integrates synthesis, purification, and formulation. nih.gov
Synthra GPextent (S)-O-Desmethyl Raclopride (B1662589)[¹¹C]methyl iodide or [¹¹C]methyl triflateOptimized for traditional vessel reactions, cartridge, or captive solvent methods. nih.govresearchgate.net
Combined System (TRACERlab FXC Pro, AutoLoop, ReFORM-plus) (S)-O-desmethylraclopride[¹¹C]methyl iodide or [¹¹C]methyl triflateFully automated, high specific activity, minimal user intervention. nih.gov

Innovative Reaction Vessel Designs

To enhance reaction efficiency, speed, and yield, researchers have moved beyond traditional reaction vessels, exploring novel designs that offer better control over reaction parameters.

The loop method, a form of captive solvent or flow chemistry, has emerged as a highly efficient strategy for ¹¹C-labeling reactions. nih.govresearchgate.net In this technique, a solution of the Desmethylraclopride precursor is deposited as a thin film on the inner surface of an HPLC loop. nih.gov The gaseous [¹¹C]methyl triflate is then passed through the loop, facilitating a rapid and efficient reaction due to the high surface area-to-volume ratio. nih.govnih.gov

This methodology offers several advantages over the conventional "bubbling" method. It often requires less precursor, provides comparable or higher radiochemical yields, and simplifies the transfer of the reaction mixture to the HPLC system for purification. nih.govresearchgate.net The loop method is readily automated and has been successfully implemented on platforms like the GE TRACERlab FXC-Pro. nih.govnih.gov One notable advancement is the development of "ethanolic loop chemistry," where ethanol (B145695) is used as the sole organic solvent for dissolving the precursor, methylation, and subsequent HPLC purification. nih.gov This simplifies the process and quality control, making it a powerful technique for the routine clinical production of [¹¹C]raclopride. nih.gov

ParameterFindingReference
Method Comparison The loop method is a simplified alternative to the bubbling method, offering comparable radiochemical yields with less precursor. nih.gov
Radiochemical Yield Using the simple-loop method, [¹¹C]raclopride can be prepared in over 40% radiochemical yields (decay-corrected, based on [¹¹C]methyl triflate). nih.gov
Automation Ethanolic loop chemistry is fully automated using a GE TRACERLab FXC-Pro synthesis module. nih.gov
Specific Activity Specific radioactivities achieved by loop-methods are generally superior to those from "wet" methods. researchgate.net

An alternative to both the traditional vessel and loop methods is the on-column radiosynthesis approach. In this method, the precursor solution is loaded onto a solid support, such as a commercially available C18 cartridge. nih.gov The [¹¹C]methyl triflate is then passed through the cartridge to effect the methylation reaction.

Microreactor technology represents a significant advancement in radiosynthesis, offering precise control over reaction conditions in a miniaturized environment. nih.govmdpi.com A microreactor typically consists of a chip with micro-scale channels (e.g., 200 µm width x 20 µm depth). nih.gov Separate solutions of the Desmethylraclopride precursor and the [¹¹C]-methylating agent are introduced into the chip and mixed at a Y-shaped junction. nih.govnii.ac.jp

The large surface-area-to-volume ratio within the microchannels facilitates extremely rapid mixing and efficient heat transfer, leading to accelerated reaction rates. nih.govmdpi.com Research has shown that the synthesis of [¹¹C]raclopride in a microreactor can achieve significant radiochemical yields in a matter of seconds, far quicker than traditional batch synthesis methods. nih.gov For example, a decay-corrected radiochemical yield of 12% was achieved in just 20 seconds at room temperature, a notable improvement over the 5% yield from a conventional batch reaction under the same conditions. nih.gov This technology holds promise for simplifying and accelerating the routine production of ¹¹C-labeled compounds.

Chromatographic Purification Strategies

Regardless of the synthesis method employed, purification of the final [¹¹C]raclopride product is critical to ensure its chemical and radiochemical purity for human administration. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purification step. nih.govsakura.ne.jpresearchgate.net

The crude reaction mixture, containing the desired [¹¹C]raclopride, unreacted precursor (Desmethylraclopride), and other byproducts, is injected into an HPLC system. A semi-preparative column is typically used to separate the components. nih.govresearchgate.net The choice of the stationary phase (e.g., C18, NH₂, CN) and the mobile phase composition is optimized to achieve a clear separation between [¹¹C]raclopride and the precursor. nih.govnih.gov An effective separation is crucial, as the precursor is structurally very similar to the product and may interfere with PET imaging if not adequately removed. sakura.ne.jp

Solid-Phase Extraction (SPE) in Radiopharmaceutical Purification

Solid-phase extraction (SPE) is a sample preparation technique that is widely used in the final steps of radiopharmaceutical formulation following HPLC purification. It serves to concentrate the product, remove it from the HPLC mobile phase, and transfer it into a physiologically compatible solvent system.

In the purification of [¹¹C]raclopride, after the relevant fraction is collected from the HPLC, it is typically diluted with water and passed through a C18 SPE cartridge. nih.gov The C18 stationary phase, being lipophilic, retains the [¹¹C]raclopride while the aqueous HPLC mobile phase passes through to waste. This step effectively traps and concentrates the desired product.

Following this trapping step, the cartridge is washed with sterile water to remove any residual HPLC solvents or salts. nih.gov Finally, the purified [¹¹C]raclopride is eluted from the SPE cartridge using a small volume of a physiologically acceptable solvent, such as USP-grade ethanol, followed by sterile saline. nih.gov This "catch and release" method is a rapid and efficient way to perform a solvent exchange and prepare the final injectable dose.

An alternative application involves using a C18 cartridge as a support for the precursor during the labeling reaction itself, a technique known as the "on-column method". nih.govresearchgate.net While this approach demonstrates excellent trapping of the [¹¹C]methyl triflate labeling agent, it has been found to yield lower amounts of the final [¹¹C]raclopride product compared to other synthesis methods like the loop method. nih.govresearchgate.net

The table below outlines the typical steps in post-HPLC purification using SPE.

StepProcedurePurposeReference
1. LoadingThe HPLC fraction containing [¹¹C]raclopride is diluted with water and passed through a C18 Sep-Pak cartridge.To trap and concentrate the radiolabeled product on the C18 sorbent. nih.gov
2. WashingThe cartridge is washed with sterile water.To remove residual HPLC mobile phase components. nih.gov
3. ElutionThe product is eluted with a small volume of USP ethanol, followed by USP saline.To recover the purified product in a physiologically compatible solution. nih.gov

Analytical Characterization in the Context of Radioligand Precursor Research

Spectroscopic Methods for Precursor Verification (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of the Desmethylraclopride (B55812) triflate precursor. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are employed to confirm the molecular structure, ensuring that the correct compound has been synthesized before it is used in the radiolabeling process.

¹H-NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For Desmethylraclopride triflate, the ¹H-NMR spectrum would be expected to show characteristic signals corresponding to the aromatic protons on the benzamide (B126) ring, the protons of the ethyl group on the pyrrolidine (B122466) ring, and the various methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the pyrrolidine and ethylamine (B1201723) linker. The integration of these signals helps to confirm the correct ratio of protons in the molecule.

¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. Key expected signals would include those for the carbonyl carbon of the amide, the aromatic carbons (including those bonded to chlorine and hydroxyl groups), and the aliphatic carbons of the ethylpyrrolidine moiety. The presence of the correct number of signals with appropriate chemical shifts confirms the carbon framework of the precursor.

Chromatographic Analysis for Precursor Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of the this compound precursor. It is crucial to ensure that the precursor is free from impurities, such as starting materials, by-products from the synthesis, or degradation products, as these can interfere with the subsequent radiolabeling reaction and complicate the purification of the final radiotracer.

The purity of the precursor is assessed by developing an HPLC method that can effectively separate the Desmethylraclopride compound from any potential impurities. The method used for the quality control of the final [¹¹C]raclopride product is often adapted for this purpose, as it is designed to separate the precursor from the product, demonstrating its resolving power. A single, sharp peak corresponding to Desmethylraclopride in the chromatogram, with an absence of other significant peaks, indicates high purity. The area of the main peak relative to the total area of all peaks is used to quantify the purity, which is typically required to be ≥95-98%.

An example of analytical HPLC conditions used in the quality control analysis, which effectively separates the precursor from the final product, is detailed below.

ParameterCondition
ColumnPhenomenex Luna C18 (5 µm, 100 x 2.0 mm)
Mobile Phase35% Methanol : 65% 20 mM Ammonium Acetate (NH₄OAc)
pH4.5
Flow Rate0.8 mL/min
Oven Temperature40 °C
Detection (UV)218 nm

Table based on data for the analytical HPLC of the related radiotracer, [¹¹C]Raclopride, demonstrating separation from the precursor. nih.gov

Assessment of Radiochemical Purity and Impurity Profiling

Following the synthesis of [¹¹C]raclopride from the this compound precursor and [¹¹C]methyl triflate, a critical quality control step is the determination of its radiochemical purity. This metric defines the proportion of the total radioactivity in the final product that is present in the desired chemical form of [¹¹C]raclopride. High radiochemical purity is essential for ensuring that the PET image accurately reflects the distribution of the target receptors and is not confounded by the uptake of radioactive impurities.

The quality of the this compound precursor directly impacts the radiochemical purity of the final product. researchgate.net Impurities in the precursor can react with the [¹¹C]methyl triflate, leading to the formation of radiolabeled by-products. researchgate.net

Radio-HPLC is the standard method for this assessment. The technique couples a standard HPLC system with a radioactivity detector. The reaction mixture is injected onto the HPLC column, and the system separates the desired [¹¹C]raclopride from unreacted [¹¹C]methyl triflate, the unlabeled Desmethylraclopride precursor, and any other radioactive impurities. The radioactivity detector measures the radioactive signal of each component as it elutes from the column. The radiochemical purity is calculated as the percentage of the area of the [¹¹C]raclopride peak relative to the total area of all radioactive peaks in the chromatogram.

Research and clinical production standards demand high radiochemical purity for radiopharmaceuticals intended for human use.

Quality Control ParameterSpecification
Radiochemical Purity> 95%
Typical Achieved Purity> 99%

Table summarizing typical quality control specifications for [¹¹C]raclopride. nih.govnih.gov

This rigorous impurity profiling ensures that the final [¹¹C]raclopride injection is safe and effective for its intended diagnostic purpose. nih.govnih.gov

Preclinical Research Applications Enabled by Desmethylraclopride Triflate

Development of Positron Emission Tomography (PET) Tracers for Dopamine (B1211576) D2/D3 Receptors

Desmethylraclopride (B55812) triflate is the immediate precursor for the synthesis of [¹¹C]Raclopride, one of the most extensively used positron emission tomography (PET) radiotracers for imaging the dopamine D2/D3 receptors in the brain. pharmasynth.eunih.govacs.org The process involves the ¹¹C-methylation of the phenolic hydroxyl group of the desmethylraclopride molecule. acs.org The resulting radioligand, [¹¹C]Raclopride, exhibits moderate binding affinity, which makes it particularly suitable for studying the high-density D2/D3 receptor populations in the striatum. nih.gov

The reversible binding characteristics of [¹¹C]Raclopride are a key feature, allowing for the detection of changes in endogenous dopamine levels. nih.govfrontiersin.org This sensitivity enables researchers to not only map the distribution and density of D2/D3 receptors but also to investigate the dynamics of dopamine release in response to various stimuli. The relatively short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) is advantageous for conducting multiple PET scans in a single session, such as in baseline and activation studies. taylorandfrancis.com The use of Desmethylraclopride triflate as a precursor ensures high-purity and high specific activity of the final [¹¹C]Raclopride tracer, which is essential for quantitative PET imaging. pharmasynth.eu

Utility in Preclinical Neuropharmacological Investigations

The utility of this compound in preclinical neuropharmacology is intrinsically linked to its role in producing [¹¹C]Raclopride. This radiotracer is a cornerstone tool for a variety of in vitro and in vivo experimental paradigms aimed at elucidating the function of the dopaminergic system and evaluating the mechanism of action of novel therapeutic agents.

In Vitro Receptor Binding Assays using Radiolabeled Derivatives

Prior to in vivo imaging, the unlabeled version of the tracer, raclopride (B1662589), and its derivatives are characterized in vitro to determine their binding affinity (Ki) and selectivity for dopamine D2/D3 receptors versus other neurotransmitter receptors. These assays, typically performed on tissue homogenates from animal brains or cells expressing specific receptor subtypes, are fundamental for validating a ligand's pharmacological profile. The high affinity and selectivity of raclopride for D2/D3 receptors, established through such in vitro studies, provided the rationale for its development as a PET tracer. The synthesis of [¹¹C]Raclopride from this compound allows for its use in more advanced in vitro techniques like autoradiography on brain slices, enabling researchers to visualize the precise anatomical distribution of D2/D3 receptors with high resolution.

In Vivo Studies in Animal Models Utilizing [¹¹C]Raclopride

[¹¹C]Raclopride, synthesized from its desmethyl precursor, is widely used for in vivo PET imaging in various animal models, including rodents and non-human primates. nih.govnih.gov These studies allow for the non-invasive quantification and visualization of D2/D3 receptor availability in the living brain. nih.gov This capability is invaluable for longitudinal studies that track changes in the dopaminergic system over time, for instance, during disease progression or in response to chronic drug treatment.

Receptor Occupancy and Neurotransmitter Release Studies

A significant application of [¹¹C]Raclopride in preclinical research is the measurement of D2/D3 receptor occupancy by unlabeled drugs, such as antipsychotics or other CNS agents. nih.govnih.gov By performing a PET scan before and after administration of a test compound, researchers can quantify the percentage of receptors blocked by the drug at different doses. This information is crucial for establishing dose-response relationships and understanding the therapeutic window of novel compounds. acs.orgnih.gov

Furthermore, because [¹¹C]Raclopride binding is sensitive to the concentration of endogenous dopamine, it can be used to indirectly measure dopamine release. taylorandfrancis.comclinpgx.org Pharmacological challenges (e.g., with amphetamine) or behavioral tasks that increase synaptic dopamine will lead to a reduction in the [¹¹C]Raclopride binding potential (BP), as the released dopamine competes with the radiotracer for binding to D2/D3 receptors. frontiersin.orgnih.gov This competition paradigm provides a powerful tool to assess the functional integrity of the dopaminergic system and to study how different drugs or conditions modulate dopamine release. nih.govclinpgx.org

A study in healthy rats utilized [¹¹C]Raclopride PET to determine the in vivo occupancy of D2/D3 receptors by a novel dual-action drug, AG-0029. The results demonstrated a clear dose-dependent occupancy of the receptors. acs.org

Drug AdministeredDoseD2/D3 Receptor Occupancy (Striatum)Animal Model
AG-00290.1 mg/kg29.5 ± 10.4%Healthy Rat
AG-00291 mg/kg84.0 ± 3.5%Healthy Rat

This interactive table summarizes data from a preclinical study demonstrating the use of [¹¹C]Raclopride to quantify receptor occupancy. acs.org

Investigating Dopaminergic System Dynamics in Preclinical Disease Models

[¹¹C]Raclopride imaging is instrumental in studying the pathophysiology of diseases involving dopaminergic dysfunction, most notably Parkinson's disease. nih.govrug.nl In preclinical models, such as rats with 6-hydroxydopamine-induced lesions that mimic Parkinson's disease, [¹¹C]Raclopride PET can be used to assess the integrity of postsynaptic D2/D3 receptors and monitor the functional recovery of the brain following therapeutic interventions. acs.orgtaylorandfrancis.com These models are crucial for understanding the neurodegenerative process and for testing the efficacy of novel neuroprotective or restorative strategies.

Contribution to Structure-Activity Relationship (SAR) Studies of Dopamine Ligands

This compound is an important molecule in the context of structure-activity relationship (SAR) studies for dopamine D2/D3 receptor ligands, particularly within the salicylamide (B354443) chemical class. The structure of desmethylraclopride itself defines a core pharmacophore with high affinity for D2/D3 receptors. The phenolic hydroxyl group is a critical feature, not only serving as the site for radiomethylation to produce [¹¹C]Raclopride but also influencing the molecule's binding characteristics.

SAR studies involve systematically modifying the chemical structure of a lead compound, like raclopride, and evaluating how these changes affect its biological activity (e.g., receptor affinity, selectivity, and functional efficacy). By using the desmethylraclopride scaffold, medicinal chemists can explore how modifications to the salicylamide ring, the ethyl-pyrrolidine side chain, or the methoxy (B1213986) group influence ligand-receptor interactions. The ability to then radiolabel these new analogues via their corresponding desmethyl precursors allows for in vivo evaluation using PET, providing a direct link between chemical structure and in-brain activity. This iterative process of synthesis, in vitro testing, and in vivo imaging is fundamental to the rational design of new dopamine receptor ligands with improved properties for therapeutic or diagnostic purposes.

Future Directions and Research Opportunities

Advancements in Radiosynthesis Efficiency and Automation

The radiosynthesis of [¹¹C]raclopride from desmethylraclopride (B55812) triflate is a time-sensitive process that demands high efficiency and reproducibility. Current research efforts are heavily invested in optimizing this process through automation and the development of novel synthesis methodologies. Automated synthesis units are becoming increasingly sophisticated, integrating the production of the labeling agent, the radiolabeling reaction, and the purification of the final product into a seamless workflow. This not only improves the radiochemical yield and purity but also significantly reduces the radiation exposure for laboratory personnel.

Advancements in microfluidic technology offer a promising avenue for further enhancing radiosynthesis efficiency. Microfluidic devices allow for precise control over reaction parameters in a miniaturized environment, leading to faster reaction times, reduced reagent consumption, and improved yields. The integration of microfluidics into automated synthesis platforms could revolutionize the on-demand production of [¹¹C]raclopride and other short-lived radiopharmaceuticals.

ParameterConventional SynthesisAutomated Microfluidic Synthesis
Reaction Volume MillilitersMicroliters
Reaction Time MinutesSeconds to minutes
Radiochemical Yield Good to HighPotentially Higher and More Consistent
Reagent Consumption HigherSignificantly Lower
Automation Potential HighVery High

Exploration of Alternative Radiolabeling Strategies

The short 20.4-minute half-life of carbon-11 (B1219553) necessitates an on-site cyclotron, limiting the widespread use of [¹¹C]raclopride. To overcome this limitation, researchers are actively exploring the use of longer-lived radionuclides for labeling raclopride (B1662589) analogues. Fluorine-18, with its 109.8-minute half-life, is a prime candidate. The development of an ¹⁸F-labeled version of raclopride would allow for centralized production and distribution to imaging centers without a cyclotron. This involves the design and synthesis of new precursors derived from desmethylraclopride that are suitable for ¹⁸F-fluorination.

Beyond fluorine-18, other radionuclides with even longer half-lives, such as bromine-76 (t½ = 16.2 hours) and iodine-124 (t½ = 4.2 days), are also being considered. While these radionuclides present their own set of challenges in terms of chemistry and dosimetry, they offer the potential for longitudinal studies over several hours or even days, providing valuable insights into the dynamics of the dopamine (B1211576) system.

RadionuclideHalf-lifeKey Advantage
Carbon-1120.4 minutesWell-established chemistry
Fluorine-18109.8 minutesAllows for off-site distribution
Bromine-7616.2 hoursEnables longer-term imaging studies
Iodine-1244.2 daysPermits multi-day imaging protocols

Broader Applicability of Desmethylraclopride Analogues in Radiopharmaceutical Development

The molecular structure of desmethylraclopride serves as a versatile scaffold for the development of a new generation of radiopharmaceuticals. By systematically modifying its chemical structure, researchers can fine-tune the affinity and selectivity of the resulting ligands for different dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅). This allows for the development of highly specific imaging agents to probe the role of individual receptor subtypes in various neurological and psychiatric disorders.

Furthermore, the desmethylraclopride framework can be adapted to create novel radioligands for other neurotransmitter systems. By replacing the salicylamide (B354443) moiety with other pharmacophores known to bind to different targets, it is possible to generate a library of new imaging agents. This "scaffold-hopping" approach accelerates the discovery of novel radiopharmaceuticals for imaging targets such as serotonin, norepinephrine, and glutamate receptors. The continued exploration of desmethylraclopride analogues holds immense promise for expanding the molecular imaging toolbox and advancing our understanding of the complex neurochemistry of the brain.

Q & A

Basic: What are the standard analytical techniques for characterizing Desmethylraclopride triflate, and how do they ensure compound integrity?

Answer:
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm molecular structure, high-performance liquid chromatography (HPLC) to assess purity (>98% for pharmacological studies), and mass spectrometry (MS) for molecular weight validation . Stability under storage conditions (e.g., -20°C in anhydrous DMSO) should be verified via repeated HPLC analysis to detect degradation products. Researchers must cross-reference spectral data with published literature to confirm batch consistency .

Basic: What experimental models are commonly used to study the dopamine D2 receptor binding kinetics of this compound?

Answer:
In vitro radioligand binding assays using rat striatal membranes or transfected cell lines (e.g., HEK293 expressing human D2 receptors) are standard. Researchers employ tritiated ligands (e.g., [³H]Raclopride) in competitive binding experiments. Key parameters include incubation time (60–90 minutes at 25°C), buffer composition (Tris-HCl, pH 7.4), and nonspecific binding controls (e.g., 10 µM haloperidol). Data analysis via Scatchard plots or nonlinear regression (e.g., GraphPad Prism) determines Ki values .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Answer:
Optimization involves:

  • Reagent stoichiometry control : Precise molar ratios of precursor (desmethylraclopride) to trifluoromethanesulfonic anhydride (TFAA) to avoid over-triflation.
  • Temperature modulation : Reaction at 0–4°C in anhydrous dichloromethane reduces side reactions.
  • Purification strategies : Use of preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the triflate salt. Yield improvements (>75%) require iterative testing of reaction times and quenching methods .

Advanced: What methodological approaches address contradictory findings in this compound’s pharmacokinetic properties across species?

Answer:
Discrepancies (e.g., plasma half-life variations) arise from species-specific metabolic enzyme activity (e.g., cytochrome P450 isoforms) and protein binding affinity . To resolve these:

Conduct interspecies comparative studies using microsomal preparations or hepatocyte assays.

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data.

Validate findings with in vivo PET imaging in non-human primates, correlating tracer kinetics with plasma metabolite analysis .

Advanced: How does the triflate counterion influence Desmethylraclopride’s stability in aqueous vs. nonpolar solvents?

Answer:
The triflate group enhances solubility in polar solvents but hydrolyzes in aqueous media, forming desmethylraclopride and triflic acid. Stability studies using Raman spectroscopy or ion chromatography can track degradation. For nonpolar solvents (e.g., DMSO), Karl Fischer titration monitors residual water content. Researchers must pre-dry solvents over molecular sieves and use inert atmospheres (argon/glovebox) to prolong stability .

Basic: What are the critical parameters for designing dose-response studies with this compound in behavioral assays?

Answer:

  • Dose range : Typically 0.1–10 mg/kg (intraperitoneal) in rodent models.
  • Temporal resolution : Administer 30 minutes pre-test to align with peak plasma concentration.
  • Control groups : Vehicle (saline + DMSO) and positive controls (e.g., quinpirole for D2 agonism).
  • Endpoint selection : Quantify locomotion (open-field test) or stereotypy (sniffing, rearing) via automated tracking software (e.g., EthoVision) .

Advanced: How can computational modeling complement experimental data in elucidating this compound’s receptor interaction dynamics?

Answer:
Molecular docking simulations (e.g., AutoDock Vina) predict binding poses within the D2 receptor’s orthosteric site. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100+ ns trajectories. Pair these with mutagenesis studies (e.g., alanine scanning of receptor residues) to validate computational predictions. Cross-correlate results with radioligand dissociation rates for mechanistic insights .

Basic: What quality control measures are essential for ensuring batch-to-batch consistency in this compound synthesis?

Answer:

  • In-process controls (IPC) : Monitor reaction completion via thin-layer chromatography (TLC).
  • Final product criteria : ≥95% HPLC purity, residual solvent levels (ICH guidelines), and endotoxin testing (<0.1 EU/mg for in vivo use).
  • Documentation : Maintain detailed records of synthetic parameters (temperature, stirring rate) and raw material certificates .

Advanced: What strategies mitigate off-target binding of this compound in receptor occupancy studies?

Answer:

  • Selectivity profiling : Screen against related receptors (D3, D4, serotonin 5-HT2A) using panels of transfected cells .
  • Pharmacological masking : Co-administer selective antagonists for non-D2 receptors (e.g., SB-277011 for D3).
  • Autoradiography validation : Use brain slices from receptor-knockout models to confirm specificity .

Advanced: How do researchers reconcile conflicting data on this compound’s efficacy in PET imaging vs. ex vivo biodistribution studies?

Answer:
Discrepancies may stem from radiolabeling efficiency (e.g., [¹¹C] vs. [¹⁸F] isotopes) or tracer metabolism . Address by:

Comparing plasma metabolite-corrected PET data with ex vivo gamma counting.

Using LC-MS/MS to quantify intact tracer in brain homogenates.

Applying compartmental modeling (e.g., Logan graphical analysis) to account for nonspecific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.